molecular formula C18H28ClNO4S B12183252 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine

4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine

Cat. No.: B12183252
M. Wt: 389.9 g/mol
InChI Key: QUBJBKXGOAZQON-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a chloro and an octyloxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine typically involves the following steps:

    Preparation of 4-Chloro-3-(octyloxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chloro-3-hydroxybenzenesulfonyl chloride with octanol in the presence of a base such as pyridine.

    Formation of this compound: The intermediate is then reacted with morpholine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The octyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation and bacterial growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic processes that rely on the enzyme’s function. This inhibition can lead to reduced cell proliferation in cancer cells or impaired bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-isothiocyanato-benzenesulfonyl)-morpholine
  • 4-(4-Chloro-benzenesulfonyl)-morpholine
  • 4-(4-Chloro-3-(trifluoromethyl)benzenesulfonyl)-morpholine

Uniqueness

4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This structural feature may contribute to its specific biological activities and applications in various research fields.

Properties

Molecular Formula

C18H28ClNO4S

Molecular Weight

389.9 g/mol

IUPAC Name

4-(4-chloro-3-octoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C18H28ClNO4S/c1-2-3-4-5-6-7-12-24-18-15-16(8-9-17(18)19)25(21,22)20-10-13-23-14-11-20/h8-9,15H,2-7,10-14H2,1H3

InChI Key

QUBJBKXGOAZQON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl

Origin of Product

United States

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